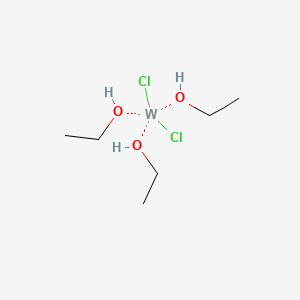

Dichlorotungsten;ethanol

説明

Dichlorotungsten;ethanol is a chemical compound that consists of tungsten (W), chlorine (Cl), and ethanol (C2H5OH). It is also known as tungsten dichloride or tungsten(IV) chloride. This compound is a dark green solid that has a high melting and boiling point, making it relatively stable under normal temperatures and pressures .

Molecular Structure Analysis

The molecular formula of Ethanol - dichlorotungsten (3:1) is C6H18Cl2O3W. Its average mass is 392.951 Da and its monoisotopic mass is 392.014191 Da . Ethanol is a longer molecule, and the oxygen atom brings with it an extra 8 electrons. Both of these increase the size of the van der Waals dispersion forces, and subsequently the boiling point .Physical And Chemical Properties Analysis

This compound is a dark green solid with high melting and boiling points. Ethanol, a component of the compound, has properties such as a boiling point of 78.2°C, a flash point of 13°C, and solubility in water of 1000 mg/cm³ .科学的研究の応用

Ethanol in Medical Disinfection

Ethanol, often in combination with other agents such as chlorhexidine, is widely used for skin disinfection before medical procedures, such as regional anaesthesia. A study by Malhotra, Dharmadasa, and Yentis (2011) demonstrates that a single application of chlorhexidine/ethanol solution is sufficient for effective skin disinfection, challenging the necessity of multiple applications which could delay procedures without adding benefits (Malhotra, Dharmadasa, & Yentis, 2011).

Ethanol in Environmental and Chemical Engineering

Research on ethanol's role in environmental remediation and chemical engineering processes shows its potential for applications such as soil decontamination and as a biofuel component. Jonsson et al. (2010) investigated ethanol washing as a method for removing dioxins from contaminated soils, indicating its effectiveness across various soil types and contamination levels (Jonsson et al., 2010). Furthermore, Rakopoulos et al. (2008) evaluated the effects of ethanol-diesel fuel blends on engine performance and exhaust emissions, providing insights into ethanol's utility in enhancing renewable energy sources (Rakopoulos et al., 2008).

Ethanol in Biochemical Research and Applications

Ethanol plays a critical role in biochemical applications, including the biotransformation processes for synthesizing chiral intermediates for pharmaceuticals. Miao et al. (2019) highlighted a biocatalytic process involving an Acinetobacter sp. strain that transforms 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate of Miconazole with high enantioselectivity, demonstrating ethanol's importance in facilitating such biochemical transformations (Miao et al., 2019).

作用機序

Target of Action

It’s known that ethanol, one of the components of this compound, primarily targets the central nervous system . It interacts with various receptors such as GABA, glycine, and NMDA receptors .

Mode of Action

It alters their membranes as well as their ion channels, enzymes, and receptors .

Biochemical Pathways

Ethanol, a component of this compound, is known to be metabolized by the hepatic enzyme alcohol dehydrogenase . It also binds to GABA, glycine, NMDA receptors and modulates their effects .

Pharmacokinetics

For ethanol, it is primarily absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized mainly by oxidative metabolism in the liver . The rate of absorption, the distribution space for ethanol in the body, and the rate of its elimination govern blood and tissue concentrations of ethanol .

Result of Action

Ethanol, a component of this compound, has been shown to have bactericidal activity and is often used as a topical disinfectant . It also has significant effects on the central nervous system, causing sedation, relaxation, and decreased anxiety .

Action Environment

For ethanol, factors such as the presence of food in the stomach can affect its absorption rate . Additionally, ethanol’s effects on the environment have been studied, with grain-based ethanol shown to cut greenhouse gas emissions significantly .

特性

IUPAC Name |

dichlorotungsten;ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDCOTYKQNGVLX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.Cl[W]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O3W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

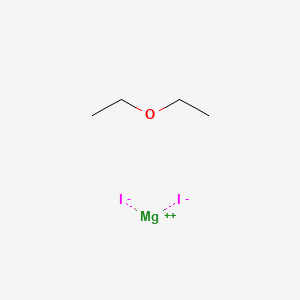

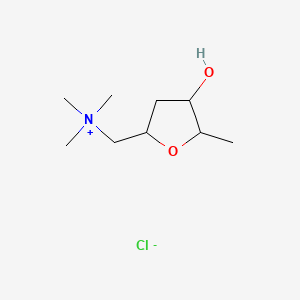

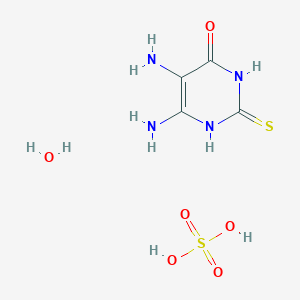

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

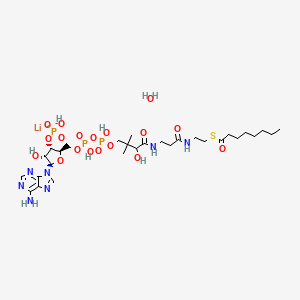

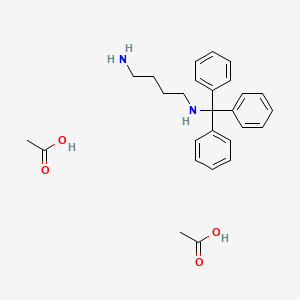

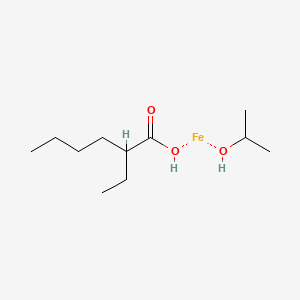

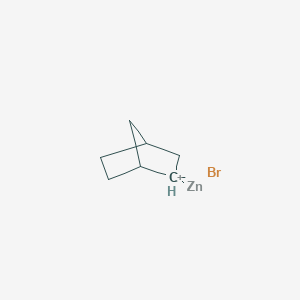

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)

![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)